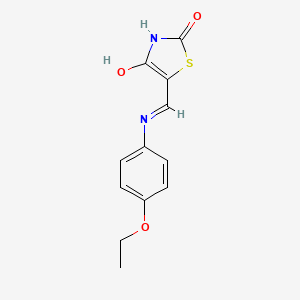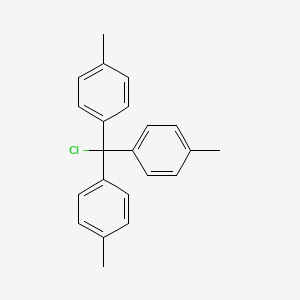
5-((4-Ethoxyanilino)methylene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Ethoxyanilino)methylene)-1,3-thiazolidine-2,4-dione is a chemical compound with the molecular formula C13H13N3O4 It is known for its unique structure, which includes a thiazolidine ring and an ethoxyaniline group
Preparation Methods
The synthesis of 5-((4-Ethoxyanilino)methylene)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-ethoxyaniline with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
5-((4-Ethoxyanilino)methylene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Condensation: Condensation reactions can occur, leading to the formation of larger molecules through the combination of two or more smaller molecules, often with the elimination of a small molecule such as water.
Scientific Research Applications
5-((4-Ethoxyanilino)methylene)-1,3-thiazolidine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its effects on different biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets and pathways, making it a candidate for drug development and pharmaceutical research.
Industry: In industrial applications, the compound is used in the development of new materials, coatings, and polymers. Its unique chemical properties make it suitable for various industrial processes and products.
Mechanism of Action
The mechanism of action of 5-((4-Ethoxyanilino)methylene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-((4-Ethoxyanilino)methylene)-1,3-thiazolidine-2,4-dione can be compared with other similar compounds, such as:
5-((4-Methoxyanilino)methylene)-1,3-thiazolidine-2,4-dione: This compound has a methoxy group instead of an ethoxy group, leading to differences in its chemical and biological properties.
5-((4-Chloroanilino)methylene)-1,3-thiazolidine-2,4-dione:
5-((4-Bromoanilino)methylene)-1,3-thiazolidine-2,4-dione:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for diverse scientific research and industrial applications.
Properties
CAS No. |
308095-93-4 |
|---|---|
Molecular Formula |
C12H12N2O3S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
5-[(4-ethoxyphenyl)iminomethyl]-4-hydroxy-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C12H12N2O3S/c1-2-17-9-5-3-8(4-6-9)13-7-10-11(15)14-12(16)18-10/h3-7,15H,2H2,1H3,(H,14,16) |
InChI Key |
FCSSQNNMNPQNTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(NC(=O)S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate](/img/structure/B11974482.png)
![(5Z)-3-cyclopentyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974490.png)

![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974493.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974495.png)
![N-[(4-acetamidophenyl)methyl]acetamide](/img/structure/B11974517.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974518.png)

![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974567.png)
![9-Bromo-5-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11974568.png)
![8-(4-fluorophenoxy)-9-(trifluoromethyl)-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B11974573.png)


